molecular formula C13H18O4 B14258037 benzoic acid;(1R,2S)-cyclohexane-1,2-diol CAS No. 188057-92-3

benzoic acid;(1R,2S)-cyclohexane-1,2-diol

Cat. No.: B14258037
CAS No.: 188057-92-3
M. Wt: 238.28 g/mol
InChI Key: DJJZDVWAIADFGZ-WNTRXTAUSA-N
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Description

Benzoic acid;(1R,2S)-cyclohexane-1,2-diol is a compound that combines the properties of benzoic acid and a chiral cyclohexane diol Benzoic acid is a simple aromatic carboxylic acid, while (1R,2S)-cyclohexane-1,2-diol is a chiral diol with hydroxyl groups on adjacent carbon atoms in a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1R,2S)-cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with (1R,2S)-cyclohexane-1,2-diol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(1R,2S)-cyclohexane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid;(1R,2S)-cyclohexane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;(1R,2S)-cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the cyclohexane ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group of benzoic acid can participate in acid-base reactions, affecting the pH and ionic balance in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Cyclohexane-1,2-diol: A chiral diol with applications in organic synthesis.

    Benzyl alcohol: A primary alcohol derived from the reduction of benzoic acid.

Uniqueness

Benzoic acid;(1R,2S)-cyclohexane-1,2-diol is unique due to its combination of aromatic and chiral properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

188057-92-3

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

benzoic acid;(1R,2S)-cyclohexane-1,2-diol

InChI

InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2/t;5-,6+

InChI Key

DJJZDVWAIADFGZ-WNTRXTAUSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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